molecular formula C15H12N2O4S B13954559 N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide

Cat. No.: B13954559
M. Wt: 316.3 g/mol
InChI Key: ABMBECGPVCLNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-(1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C15H12N2O4S/c18-15(17-22(19,20)11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)21-16-13/h1-9H,10H2,(H,17,18)

InChI Key

ABMBECGPVCLNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact . These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or isoxazoles.

Scientific Research Applications

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on neurotransmitter receptors in the brain, contributing to its potential use in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide is unique due to its specific substitution pattern and the combination of isoxazole and sulfonamide functionalities. This combination imparts distinct biological activities and therapeutic potential compared to other similar compounds .

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